4-(quinolin-2-ylmethoxy)benzoic Acid
Overview
Description
“4-(quinolin-2-ylmethoxy)benzoic Acid” is an organic compound with the CAS Number: 123724-16-3 . It has a molecular weight of 279.3 and its IUPAC name is 4-(2-quinolinylmethoxy)benzoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-(quinolin-2-ylmethoxy)benzoic Acid” is 1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20)
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-(quinolin-2-ylmethoxy)benzoic Acid” is a solid compound . Its molecular weight is 279.3 . The InChI code provides information about its molecular structure .
Scientific Research Applications
1. Pharmacological Evaluation and Antiasthmatic Potential
4-(Quinolin-2-ylmethoxy)benzoic acid derivatives have been synthesized and evaluated as LTD4-antagonists, showing potential as oral antiasthmatic agents. Thiazole derivatives, in particular, exhibited significant activity and improved pharmacokinetic profiles, suggesting their viability in asthma treatment (Ballart et al., 2000).
2. Antileukotrienic and Antiasthmatic Activities
Studies on ({[(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)acetic acids and S-oxidized derivatives of {[(quinolin-2-ylmethoxy)phenyl]sulfanyl}benzoic acids have shown promising antileukotrienic and antiasthmatic activities. These compounds displayed relationships between their activities and lipophilicity, with some showing higher antiasthmatic activity compared to their analogs (Kuchař et al., 2005).
3. Propeller-Shaped Mesomeric Betaine
A study on 4-[(Quinolin-4-yl)ethynyl]benzoic acid revealed its potential to form a hexa(hetero)arylbenzene with a propeller-shaped configuration. This molecule belongs to the class of pseudo-cross-conjugated heterocyclic mesomeric betaines, indicating its unique charge distribution and potential applications in chemical studies (Schmidt et al., 2019).
4. Potential Antileukotrienic Agents
The synthesis of compounds such as VUFB 20609 and VUFB 20584, which include the 4-(quinolin-2-ylmethoxy)phenyl motif, demonstrated potential as new antileukotrienic drugs. These compounds were evaluated for their in-vitro cytotoxicity and antiplatelet activity, suggesting their therapeutic potential (Jampílek et al., 2004).
5. Fluorescence Sensing of Biological Zn(II)
Compounds like QZ1 and QZ2, derived from quinoline-derivatized fluoresceins, have been developed for the selective and reversible sensing of biological Zn(II). These dyes exhibit large fluorescence enhancements upon Zn(II) coordination, making them useful for Zn(II) detection in biological systems (Nolan et al., 2005).
6. Neuroprotective Properties in Parkinson's Disease
2-(Quinoline-8-carboxamido)benzoic acid, a quinoline alkaloid, has shown promise as a therapeutic for Parkinson's disease. It demonstrated significant neuroprotection in a Caenorhabditis elegans model of the disease, suggesting its potential for treatment and further research (Lee et al., 2022).
properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZADJXPQFKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431644 | |
Record name | 4-(quinolin-2-ylmethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinolin-2-ylmethoxy)benzoic Acid | |
CAS RN |
123724-16-3 | |
Record name | 4-(quinolin-2-ylmethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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